molecular formula C33H25N3 B12563680 (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine CAS No. 194226-36-3

(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine

Cat. No.: B12563680
CAS No.: 194226-36-3
M. Wt: 463.6 g/mol
InChI Key: PIEVGOJRAQKXQJ-UHFFFAOYSA-N
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Description

(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is a complex organic compound characterized by its unique structure, which includes five phenyl groups attached to a propane backbone with three imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine typically involves the reaction of a suitable precursor with phenyl-substituted reagents under controlled conditions. One common method involves the condensation of a triphenylpropane derivative with an amine source in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the precursor and reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine undergoes various chemical reactions, including:

    Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the imine groups can yield amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z,2E,3E)-Pentaphenylpropane-1,2,3-triimine is unique due to its five phenyl groups, which provide significant steric hindrance and influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triimine compounds, which may have different substituents and, consequently, different properties and applications.

Properties

CAS No.

194226-36-3

Molecular Formula

C33H25N3

Molecular Weight

463.6 g/mol

IUPAC Name

1-N,2-N,3-N,1,3-pentakis-phenylpropane-1,2,3-triimine

InChI

InChI=1S/C33H25N3/c1-6-16-26(17-7-1)31(34-28-20-10-3-11-21-28)33(36-30-24-14-5-15-25-30)32(27-18-8-2-9-19-27)35-29-22-12-4-13-23-29/h1-25H

InChI Key

PIEVGOJRAQKXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)C(=NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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